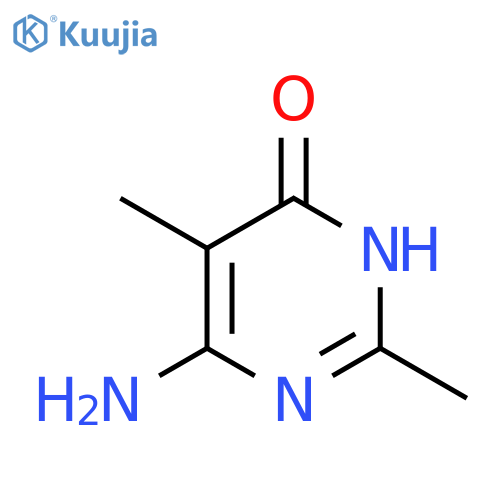Cas no 14278-61-6 (6-amino-2,5-dimethylpyrimidin-4-ol)

14278-61-6 structure
商品名:6-amino-2,5-dimethylpyrimidin-4-ol
6-amino-2,5-dimethylpyrimidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4(3H)-Pyrimidinone,6-amino-2,5-dimethyl-
- 4-Pyrimidinol, 6-amino-2,5-dimethyl- (7CI,8CI)
- 6-amino-2,5-dimethyl-1H-pyrimidin-4-one
- 4-Pyrimidinol, 6-amino-2,5-dimethyl-
- 6-Amino-2,5-dimethyl-4-pyrimidinol
- 6-amino-2,5-dimethylpyrimidin-4(1H)-one
- DTXSID00162177
- 4-amino-2,5-dimethyl-1H-pyrimidin-6-one
- AKOS012862358
- CS-0046000
- 14278-61-6
- SCHEMBL16938750
- 6-AMINO-2,5-DIMETHYLPYRIMIDIN-4-OL
- 6-Amino-2,5-dimethyl-4(3H)-pyrimidinone
- EN300-244270
- pyrimidine, 4-amino-6-hydroxy-2,5-dimethyl-
- DB-272867
- 6-amino-2,5-dimethylpyrimidin-4-ol
-
- MDL: MFCD01689151
- インチ: InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10)
- InChIKey: FTWYAOBHRPLHQG-UHFFFAOYSA-N
- ほほえんだ: NC1N=C(C)NC(=O)C=1C
計算された属性
- せいみつぶんしりょう: 139.075
- どういたいしつりょう: 139.075
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 67.5Ų
じっけんとくせい
- 密度みつど: 1.36
- ふってん: 236.8°Cat760mmHg
- フラッシュポイント: 97°C
- 屈折率: 1.625
6-amino-2,5-dimethylpyrimidin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-244270-0.5g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 0.5g |
$579.0 | 2024-06-19 | |
| Enamine | EN300-244270-1.0g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
| Chemenu | CM337265-100mg |
6-Amino-2,5-dimethyl-4(3H)-pyrimidinone |
14278-61-6 | 95%+ | 100mg |
$310 | 2023-02-02 | |
| Chemenu | CM337265-100mg |
6-Amino-2,5-dimethyl-4(3H)-pyrimidinone |
14278-61-6 | 95%+ | 100mg |
$503 | 2021-08-18 | |
| Chemenu | CM337265-250mg |
6-Amino-2,5-dimethyl-4(3H)-pyrimidinone |
14278-61-6 | 95%+ | 250mg |
$687 | 2021-08-18 | |
| Enamine | EN300-244270-0.25g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-244270-2.5g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
| TRC | A610770-10mg |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A610770-50mg |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 50mg |
$ 185.00 | 2022-06-08 | ||
| Enamine | EN300-244270-5g |
6-amino-2,5-dimethylpyrimidin-4-ol |
14278-61-6 | 95% | 5g |
$2152.0 | 2023-09-15 |
6-amino-2,5-dimethylpyrimidin-4-ol 関連文献
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
14278-61-6 (6-amino-2,5-dimethylpyrimidin-4-ol) 関連製品
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
